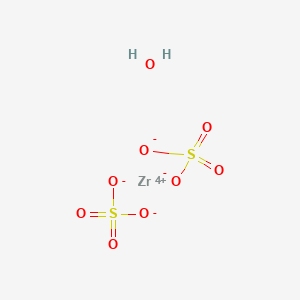

Zirconium(IV) sulfate hydrate

Overview

Description

Zirconium(IV) sulfate hydrate is a family of inorganic salts with the formula Zr(SO4)2·xH2O where x = 0, 4, 5, 7 . They are white or colorless solids that are soluble in water . The molecular weight of the anhydrous basis is 283.35 .

Synthesis Analysis

Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The reaction is as follows: ZrO2 + 2 H2SO4 + H2O → Zr(SO4)2(H2O)x .Molecular Structure Analysis

The compounds adopt complex structures featuring 7- and 8-coordinated Zr centers . Both water and sulfate serve as ligands . The linear formula is Zr(SO4)2·xH2O .Chemical Reactions Analysis

Zirconium(IV) sulfate hydrate can react with other compounds to form different products. For example, it can react with ZrSiO4, CaO, and MgO to form ZrO2 and CaMgSiO4 .Physical And Chemical Properties Analysis

Zirconium(IV) sulfate hydrate is a white crystalline solid with a relative density of 3.22 at 16 °C . It is soluble in water . When heated to 135-160 °C, it loses three molecules of crystal water. When it is higher than 450 °C, it loses all the crystal water .Scientific Research Applications

Nanomaterials

Zirconia-based nanomaterials, which include Zirconium(IV) sulfate hydrate, have found numerous applications in various fields . They are used as nanocatalysts , nanosensors , and adsorbents .

Biomedical Applications

Zirconium(IV) sulfate hydrate also has exceptional biomedical applications. It is used in dentistry and drug delivery systems .

Biological Properties

Zirconium(IV) sulfate hydrate exhibits interesting biological properties. It has anti-microbial , antioxidant , and anti-cancer activity .

Adsorbent Material

Zirconium(IV) sulfate hydrate is used to develop highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The modification process using zirconium salt as an impregnating material increases the overall porosity, thermal stability, and oxidative functionality of the adsorbent .

Solid Superacid Catalyst

Zirconium(IV) sulfate hydrate is used as a solid superacid catalyst for various reactions. These include the isomerization of pentanes , synthesis of esters , condensation of hydroquinone , formation of nitriles , tetrahydropyranylation of alcohols , and acetalization of carbonyls .

Preparation of Ferroelectric Thin Films

Zirconium(IV) sulfate hydrate may be used as a zirconium precursor in the preparation of Pb (Zr 0.50 Ti 0.50)O 3 ferroelectric thin films .

Preparation of Nanocrystalline Ceria/Zirconia

Zirconium(IV) sulfate hydrate may also be used in the preparation of silica- and alumina-doped nanocrystalline ceria/zirconia (Ce 0.5 Zr 0.5 O 2) .

Mechanism of Action

Target of Action

Zirconium(IV) sulfate hydrate primarily targets various chemical reactions as a catalyst. It is used in reactions such as isomerization of pentanes, synthesis of esters, condensation of hydroquinone, formation of nitriles, tetrahydropyranylation of alcohols, and acetalization of carbonyls . It also acts as a catalyst support .

Mode of Action

Zirconium(IV) sulfate hydrate interacts with its targets by facilitating the chemical reactions it is involved in. It does so by lowering the activation energy of the reaction, thereby increasing the rate of the reaction . The compound adopts complex structures featuring 7- and 8-coordinated Zr centres, with both water and sulfate serving as ligands .

Biochemical Pathways

It is known to be involved in various chemical reactions as a catalyst, influencing the pathways of these reactions .

Pharmacokinetics

It is known to be a solid substance with a ph of 1-2 at 25 °c .

Result of Action

The molecular and cellular effects of Zirconium(IV) sulfate hydrate’s action primarily involve the acceleration of chemical reactions. As a catalyst, it increases the rate of these reactions without being consumed in the process .

Action Environment

The action of Zirconium(IV) sulfate hydrate can be influenced by environmental factors such as temperature and pH. It is known to be stable and soluble in water .

Safety and Hazards

Future Directions

properties

IUPAC Name |

zirconium(4+);disulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.H2O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMCZYAVOHQNB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9S2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049824 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34806-73-0 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

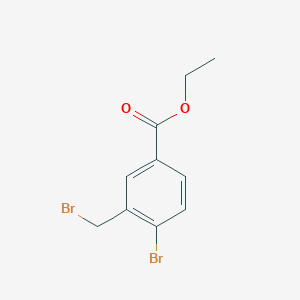

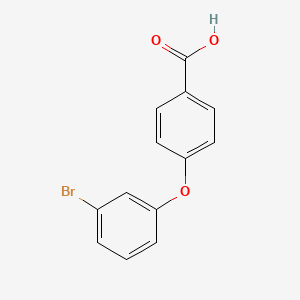

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3261734.png)